molecular formula C18H24FN3O B2592258 7-Fluoro-2-methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2415456-15-2

7-Fluoro-2-methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2592258
CAS No.: 2415456-15-2
M. Wt: 317.408
InChI Key: RCHAYPQPMWBHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-2-methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone class. This compound is characterized by its unique structure, which includes a fluorine atom, a methyl group, and a piperidine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone core.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under specific conditions.

    Attachment of the Piperidine Moiety: The piperidine group is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

7-Fluoro-2-methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological activities. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

7-fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O/c1-12(2)21-8-6-14(7-9-21)11-22-13(3)20-17-10-15(19)4-5-16(17)18(22)23/h4-5,10,12,14H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHAYPQPMWBHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.